N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-2-thiophenecarboxamide
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Overview
Description
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-2-thiophenecarboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfuryl chloride, thionyl chloride, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole and thiophene rings can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and thiophene-based molecules. Examples include:
- 2-arylbenzothiazoles
- Methylsulfonyl benzothiazole
- N-(thiazol-2-yl)benzenesulfonamide derivatives .
Uniqueness
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-2-thiophenecarboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H14N2O3S3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O3S3/c1-27(23,24)13-7-8-14-17(11-13)26-19(20-14)21-18(22)16-10-9-15(25-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,22) |
InChI Key |
BFEZQTSKTSQYJC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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